Caraphenol A
Overview
Description
Synthesis Analysis
The synthesis of Caraphenol A has been a subject of scientific exploration due to its complex structure and bioactive properties. Wright and Snyder (2014) developed distinct Friedel-Crafts cyclizations for the formation of a 9-membered carbocycle, a critical step in the synthesis of Caraphenol A. This process involved a Au(III)-promoted reaction between an alkyne and an aryl ring, leading to an efficient and scalable synthesis of Caraphenol A with an average yield of 89% per step (Wright & Snyder, 2014).
Molecular Structure Analysis
The molecular structure of Caraphenol A, like other resveratrol oligomers, is characterized by multiple phenolic rings. The structural analysis and confirmation through synthesis have shown that Caraphenol A's substituents on its indane systems exist in a relative trans,trans orientation, challenging previous structural assumptions (Snyder & Brill, 2011).
Chemical Reactions and Properties
Caraphenol A undergoes various chemical reactions due to its phenolic structure. These reactions include oxidation and interactions with other molecules through its hydroxy groups. The chemistry of Caraphenol A is indicative of its reactivity and potential as a precursor for more complex molecules or as a functional compound in therapeutic applications.
Physical Properties Analysis
The physical properties of Caraphenol A, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. However, detailed studies specifically addressing the physical properties of Caraphenol A are limited, suggesting an area for future research.
Chemical Properties Analysis
Caraphenol A exhibits significant biological activities, including anticancer effects. Peng et al. (2017) demonstrated that Caraphenol A induces apoptosis in human gastric cancer cells through the increased intracellular reactive oxidative species (ROS) level, highlighting its potential for cancer therapy (Peng et al., 2017).
Scientific Research Applications
Gene Delivery Efficiency : Caraphenol A enhances lentiviral gene delivery efficiency to hematopoietic stem cells by reducing antiviral restriction at endosomes. This finding has implications for improving gene therapy techniques (Ozog et al., 2019).
Developmental Processes : It plays key roles in developmental processes such as cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction. This broad range of functions highlights the importance of Caraphenol A in plant biology and its potential applications in agriculture and horticulture (Sharma et al., 2019).
Cancer Therapy : Caraphenol A has potential therapeutic applications in treating human gastric cancer. Its selective inhibition of cell growth and induction of apoptosis in cancer cells through reactive oxygen species suggests its use as an anticancer agent (Peng et al., 2017).
Biological Activities : Polyphenols like Caraphenol A exhibit various biological activities, including antioxidative, anti-inflammatory, anti-apoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. These activities are significant for disease prevention and prophylactic measures (Rajha et al., 2021).
Antioxidant Capacity : Caraphenol A has a greater antioxidant capacity than α-viniferin, making it superior in total antioxidant levels. This property can be leveraged in developing antioxidant-rich dietary supplements and food products (Li et al., 2018).
Neuroprotective Effects : Emerging evidence suggests that plant polyphenols, including Caraphenol A, may have neuroprotective effects against diseases like Alzheimer's due to their potent antioxidant effects and diverse physiological actions (Cassidy et al., 2020).
Nutraceutical and Pharmaceutical Applications : Encapsulated polyphenols, potentially including Caraphenol A, can effectively alleviate the deficiencies of free compounds in functional foods, nutraceutical, and pharmaceutical industries due to their health benefits (Fang & Bhandari, 2010).
Future Directions
properties
IUPAC Name |
(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJGXIKBFHUOY-PIQPXYRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caraphenol A |
Citations
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